Benzoyloxymethylthiamine
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Overview
Description
Benzoyloxymethylthiamine is a synthetic derivative of thiamine (vitamin B1). It is a small molecule with the chemical formula C20H24N4O4S and a molecular weight of 416.5 g/mol . This compound is known for its lipophilic properties, which enhance its bioavailability compared to thiamine. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoyloxymethylthiamine involves the reaction of thiamine with benzoyloxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions: Benzoyloxymethylthiamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced to form thiamine and other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoyloxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiamine and reduced derivatives.
Substitution: Substituted thiamine derivatives.
Scientific Research Applications
Benzoyloxymethylthiamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying thiamine derivatives.
Biology: It is studied for its role in cellular metabolism and its potential to enhance glucose uptake in cells.
Medicine: It has been investigated for its therapeutic potential in treating diabetes, neuropathy, and other metabolic disorders.
Industry: It is used in the formulation of dietary supplements and pharmaceuticals
Mechanism of Action
Benzoyloxymethylthiamine exerts its effects by enhancing the bioavailability of thiamine in the body. Once ingested, it is converted to thiamine, which then participates in various biochemical pathways. Thiamine is a cofactor for several enzymes involved in carbohydrate metabolism, including transketolase and pyruvate dehydrogenase. By increasing thiamine levels, this compound helps improve glucose metabolism and reduce oxidative stress .
Comparison with Similar Compounds
Benfotiamine: Another synthetic thiamine derivative with higher bioavailability.
Sulbutiamine: A lipid-soluble thiamine derivative used to treat asthenia and fatigue.
Fursultiamine: A thiamine derivative used to treat beriberi and other thiamine deficiency disorders.
Comparison: Benzoyloxymethylthiamine is unique due to its benzoyloxymethyl group, which enhances its lipophilicity and bioavailability. Compared to benfotiamine, it has a different mechanism of absorption and distribution in the body. Sulbutiamine and fursultiamine, on the other hand, are more effective in crossing the blood-brain barrier and are used for central nervous system disorders .
Properties
CAS No. |
18481-26-0 |
---|---|
Molecular Formula |
C20H24N4O4S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]sulfanylmethyl benzoate |
InChI |
InChI=1S/C20H24N4O4S/c1-14(24(12-26)11-17-10-22-15(2)23-19(17)21)18(8-9-25)29-13-28-20(27)16-6-4-3-5-7-16/h3-7,10,12,25H,8-9,11,13H2,1-2H3,(H2,21,22,23)/b18-14- |
InChI Key |
KZZQSQPXTWSHLI-JXAWBTAJSA-N |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCO)\SCOC(=O)C2=CC=CC=C2)/C |
SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SCOC(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SCOC(=O)C2=CC=CC=C2)C |
18481-26-0 | |
Synonyms |
3-(benzoyloxymethylthio)-4-(N(2-methyl-4-amino-5-pyrimidinomethyl)-N-formyl)amino-delta-(3)-pentenol benzoyloxymethyl-thiamine benzoyloxymethylthiamine BT 851 BT-851 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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